- Thioacetimidoyl phosphites. Synthesis and reactions with proton-containing reagents, Zhurnal Obshchei Khimii, 1985, 55(3), 559-62
Cas no 62-55-5 (Thioacetamide)
Thioacetamide Chemical and Physical Properties
Names and Identifiers
-
- Thioacetamide
- ETHANETHIOAMIDE
- TAA
- THIOACETAMIDE TS
- Acetamide, thio-
- Acetimidic acid, thio-
- Acetothioamide
- CH3CSNH2
- Rcra waste number U218
- Thiacetamide
- thio-acetamid
- thioacetimidicacid
- Thioactamide
- thiono-aceticaciamide
- USAF cb-21
- USAF ek-1719
- hioacetamide
- Thioacetimidic acid
- Acetic acid, thiono-, amide
- methylthioamide
- Ethanimidothioic acid
- acetic acid thioamide
- RCRA waste no. U218
- YUKQRDCYNOVPGJ-UHFFFAOYSA-N
- 075T165X8M
- Thiacetamid
- Thioacetamide, 99+%, ACS reagent
- C2H5NS
- thioacteamide
- thio
- MFCD00008070
- NSC2120
- Thioacetamide, ACS reagent
- D70870
- THIOACETAMIDE [HSDB]
- YUKQRDCYNOVPGJ-UHFFFAOYSA-
- NSC-2120
- NSC 2120
- C19302
- Thioacetamide, p.a., ACS reagent, 99%
- Q416253
- DTXSID9021340
- AKOS000119931
- HSDB 1318
- BP-10926
- InChI=1/C2H5NS/c1-2(3)4/h1H3,(H2,3,4)
- CAS-62-55-5
- CHEBI:32497
- 62-55-5
- CCRIS 584
- Thiocetamide solution
- Ethanethioamide;Acetothioamide
- AI3-17220
- FT-0631278
- bmse000781
- EC 200-541-4
- CHEMBL38737
- STR00411
- UNII-075T165X8M
- Thioacetamide, ACS reagent, for the precipitation (of heavy metals), >=99.0%
- Tox21_301295
- thioacetoamide
- Etanotioamida
- J-520440
- Ethanethioamide; Acetothioamide; Thiacetamide
- Thioacetamide, Vetec(TM) reagent grade, 98%
- DTXCID901340
- Z104474020
- THIOACETAMIDE [MI]
- Tioacetammide
- C2-H5-N-S
- Tioacetamida
- A833844
- EN300-19496
- THIOACETAMIDE [IARC]
- STL199139
- T0187
- Acetamide, thio- (VAN)
- BCP30336
- HY-Y0698
- Thioacetamide, reagent grade, 98%
- EINECS 200-541-4
- F0001-1649
- NCGC00257539-01
- WLN: ZY1&US
- CS-W018499
- LS-1480
- Thioacetamide, ACS reagent, >=99.0%
- NS00006989
- methane, thiocarbamoyl-
- DB-000689
- Thioacetamid
- Sulfo-amine
- Acetamide, thio-(VAN)
- Acetamide, thio
- THIOACETAMIDE (IARC)
- Acetamide, thio-(VAN) (8CI)
- Acetic acid, thiono, amide
- 200-541-4
- Acetimidic acid, thio
- FT45494
-
- MDL: MFCD00008070
- Inchi: 1S/C2H5NS/c1-2(3)4/h1H3,(H2,3,4)
- InChI Key: YUKQRDCYNOVPGJ-UHFFFAOYSA-N
- SMILES: S=C(C)N
- BRN: 506006
Computed Properties
- Exact Mass: 75.01430
- Monoisotopic Mass: 75.014
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 4
- Rotatable Bond Count: 0
- Complexity: 33
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: -0.3
- Topological Polar Surface Area: 58.1
Experimental Properties
- Color/Form: Colorless or white crystals. New products sometimes have mercaptan odor and slight moisture absorption.
- Density: 1.37
- Melting Point: 108-112 °C (lit.)
- Boiling Point: 111.7℃ at 760 mmHg
- Flash Point: see Notes
- Refractive Index: 1.5300 (estimate)
- PH: 5.2 (100g/l, H2O, 20℃)
- Solubility: passes test2%
- Water Partition Coefficient: 16.3 g/100 mL (25 ºC)
- Stability/Shelf Life: Stability Incompatible with water, mineral acids.
- PSA: 58.11000
- LogP: 0.99270
- Merck: 9319
- Sensitiveness: Sensitive to humidity
- Solubility: The solubility of water at 25 ℃ is 16.3g/100ml, and that of ethanol is 26.4g/100ml. Very slightly soluble in benzene and diethyl ether. Its aqueous solution is quite stable at room temperature or 50-60 ℃, but when there is hydrogen ion, it will quickly produce thiohydrogen and decompose
Thioacetamide Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H302,H315,H319,H350,H412
- Warning Statement: P201,P273,P305+P351+P338,P308+P313
- Hazardous Material transportation number:2811
- WGK Germany:3
- Hazard Category Code: 45-22-36/38-52/53
- Safety Instruction: S53-S45-S61
- FLUKA BRAND F CODES:10
- RTECS:AC8925000
-
Hazardous Material Identification:
- TSCA:Yes
- Toxicity:MLD orally in rats: 200 mg/kg (Ambrose)
- Risk Phrases:R22; R36/38; R45; R52/53
- Safety Term:S45;S53;S61
- Storage Condition:Store in cold storage.
Thioacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 012744-25g |
Thioacetamide |
62-55-5 | 98% | 25g |
£11.00 | 2022-03-01 | |
| Fluorochem | 012744-100g |
Thioacetamide |
62-55-5 | 98% | 100g |
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| Fluorochem | 012744-250g |
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T118452-100g |
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62-55-5 | ACS,≥99.0% | 100g |
¥432.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T118452-25g |
Thioacetamide |
62-55-5 | ACS,≥99.0% | 25g |
¥154.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T118452-500g |
Thioacetamide |
62-55-5 | ACS,≥99.0% | 500g |
¥1235.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T104039-100g |
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62-55-5 | ≥98.0% | 100g |
¥93.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T104039-2.5kg |
Thioacetamide |
62-55-5 | ≥98.0% | 2.5kg |
¥956.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T104039-500g |
Thioacetamide |
62-55-5 | ≥98.0% | 500g |
¥261.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T104039-25g |
Thioacetamide |
62-55-5 | ≥98.0% | 25g |
¥31.90 | 2023-09-01 |
Thioacetamide Production Method
Production Method 1
Thioacetamide Raw materials
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Thioacetamide Related Literature
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Jigarkumar K. Vankar,Ankush Gupta,Jaydeepbhai P. Jadav,Shankara H. Nanjegowda,Guddeangadi N. Gururaja Org. Biomol. Chem. 2021 19 2473
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Balu L. Gadilohar,Haribhau S. Kumbhar,Ganapati S. Shankarling New J. Chem. 2015 39 4647
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Additional information on Thioacetamide
Thioacetamide (CAS No: 62-55-5) - Chemical Properties, Applications, and Recent Research Developments
Thioacetamide, chemically known as thioacetic acid amide, is an organic compound with the molecular formula C₂H₅NS. This compound is characterized by its strong odor and is commonly used in various chemical and pharmaceutical applications. With a CAS number of 62-55-5, it has been extensively studied for its unique properties and potential uses in scientific research and industrial processes.
The molecular structure of Thioacetamide consists of a thiol group (-SH) attached to an acetamide moiety (-CONH₂). This configuration contributes to its reactivity and makes it a valuable intermediate in organic synthesis. The compound's ability to participate in nucleophilic substitution reactions has led to its use in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
In recent years, Thioacetamide has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. Studies have shown that this compound exhibits various pharmacological effects, making it a subject of interest for drug development. One of the most notable properties of Thioacetamide is its antimicrobial activity, which has been explored in the treatment of bacterial and fungal infections. Researchers have found that it can interfere with microbial cell wall synthesis and disrupt essential metabolic pathways.
Moreover, Thioacetamide has been investigated for its role in modulating inflammatory responses. Emerging research suggests that it may possess anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory cascade. This finding has opened up new avenues for the development of novel anti-inflammatory drugs. Additionally, Thioacetamide has shown promise in preclinical studies as a potential chemopreventive agent against certain types of cancer. Its ability to induce apoptosis in cancer cells while sparing healthy cells makes it an attractive candidate for further therapeutic development.
The industrial applications of Thioacetamide are equally diverse. It serves as a key intermediate in the production of various chemicals, including dyes, plastics, and synthetic fragrances. The compound's reactivity with other molecules allows for the creation of complex derivatives that are essential in these industries. Furthermore, Thioacetamide is used in analytical chemistry as a reagent for detecting sulfur-containing compounds. Its high sensitivity and selectivity make it a valuable tool in environmental monitoring and quality control processes.
Recent advancements in synthetic chemistry have also led to innovative methods for producing Thioacetamide on an industrial scale. These methods focus on improving yield, reducing byproducts, and minimizing environmental impact. One such approach involves the use of catalytic processes that enhance the efficiency of the synthesis while maintaining high purity standards. These innovations are crucial for meeting the growing demand for Thioacetamide in both research and industrial settings.
The safety profile of Thioacetamide is another critical aspect that has been thoroughly evaluated. While the compound can be hazardous if mishandled, proper handling procedures and safety measures can mitigate these risks. Researchers emphasize the importance of using personal protective equipment (PPE) when working with Thioacetamide to prevent exposure. Additionally, storage conditions must be carefully controlled to prevent degradation or unwanted reactions.
In conclusion, Thioacetamide (CAS No: 62-55-5) is a versatile compound with a wide range of applications in chemistry, medicine, and industry. Its unique chemical properties make it a valuable intermediate in organic synthesis, while its biological activities open up new possibilities for drug development. Recent research highlights its potential as an antimicrobial agent, anti-inflammatory agent, and chemopreventive agent against cancer. As synthetic methods continue to improve and our understanding of its properties deepens, Thioacetamide is poised to play an even greater role in scientific and industrial advancements.
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